Barbituric acid, 5-ethyl-5-(1-isobutenyl)- is a derivative of barbituric acid, which is a key compound in the synthesis of various barbiturate medications. Its molecular formula is with a molecular weight of 224.2563 g/mol. This compound is significant due to its structural role in pharmaceuticals, particularly as a precursor for sedative and anesthetic agents. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-ethyl-5-(1-methyl-2-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, and it possesses a Chemical Abstracts Service (CAS) registry number of 17013-35-3 .
Barbituric acid derivatives are classified as central nervous system depressants and are utilized in various medical applications, including sedation and anesthesia. The parent compound, barbituric acid, was first synthesized in 1864 by Adolf von Baeyer through the reaction of urea and malonic acid. The derivatives of barbituric acid, such as 5-ethyl-5-(1-isobutenyl)-, are synthesized to enhance pharmacological properties and reduce side effects associated with the original structure .
The synthesis of barbituric acid derivatives typically involves the reaction of urea with malonic acid or its derivatives under controlled conditions. For example:
A common method for synthesizing 5-ethyl-5-(1-isobutenyl)- involves:
The molecular structure of barbituric acid, 5-ethyl-5-(1-isobutenyl)- features a pyrimidine ring with three keto groups at positions 2, 4, and 6. The ethyl and isobutenyl substituents at the C-5 position significantly influence its chemical behavior and biological activity.
Barbituric acid derivatives undergo various chemical reactions that include:
These reactions can be performed under mild conditions to ensure high yield and purity .
The mechanism of action for barbituric acid derivatives primarily involves modulation of neurotransmitter activity in the brain:
This mechanism underlies their use in treating anxiety disorders, insomnia, and seizures .
These properties are crucial for understanding the behavior of this compound in biological systems and its formulation into pharmaceutical products .
Barbituric acid derivatives like 5-ethyl-5-(1-isobutenyl)- are primarily used in scientific research and medicinal applications:
The foundational chemistry of barbituric acid (BA, 1) dates to 1864 when Adolf von Baeyer synthesized it via condensation of malonic acid and urea derived from animal and plant sources [7]. While BA itself lacked central nervous system (CNS) activity, substitutions at the C5 position proved pivotal for pharmacological properties. The first therapeutically active barbiturate, barbital (5,5-diethylbarbituric acid), emerged in 1903, followed by phenobarbital (5-ethyl-5-phenylbarbituric acid) in 1912 [1] [7]. These discoveries initiated systematic exploration of C5 substituents to modulate lipid solubility, metabolic stability, and biological activity. By the 1920s, alkyl/aryl groups at C5 were established as critical determinants of hypnotic, sedative, and anticonvulsant effects [7] [9]. The introduction of the isobutenyl moiety—a branched unsaturated chain—represented an innovative strategy to enhance metabolic lability and reduce accumulation risks compared to earlier saturated derivatives [4].
Table 1: Evolution of Key Barbituric Acid Derivatives
Compound | C5 Substituent 1 | C5 Substituent 2 | Year Introduced | Significance |
---|---|---|---|---|
Barbital | Ethyl | Ethyl | 1903 | First CNS-active barbiturate |
Phenobarbital | Ethyl | Phenyl | 1912 | Anticonvulsant properties |
Amobarbital | Ethyl | Isoamyl | 1923 | Medium-duration hypnotic |
5-Ethyl-5-(1-isobutenyl) | Ethyl | Isobutenyl | Mid-20th century | Unsaturated chain for improved metabolism |
The synthesis follows classic barbiturate formation principles: alkylation of diethyl malonate followed by condensation with urea. Two primary routes yield the target compound:
Route 1: Sequential Alkylation-Cyclization
Diethyl malonate + NaOEt → Sodio-malonate → Ethyl bromide → Ethyl-malonate → Isobutenyl bromide → Diethyl (ethyl)(isobutenyl)malonate
(CH₃)₂C=CH-CH₂ CH₂CH₃ \ / C(COOC₂H₅)₂ + H₂NCONH₂ → 5-Ethyl-5-(1-isobutenyl)barbituric acid + 2C₂H₅OH
Route 2: Preformed α-Substituted Malonic Acid DerivativesPreformed ethyl-isobutenyl malonic acid (3) or its diacyl chloride can be condensed with urea under dehydrating conditions. This bypasses ester hydrolysis but requires stringent anhydrous control [2].
Critical Parameters:
The 5-ethyl-5-(1-isobutenyl) side chain introduces unique structural isomerism and conformational dynamics:
Structural Isomerism:
Conformational Dynamics:
Stereochemical Implications:
Table 2: Spectroscopic Characteristics of 5-Ethyl-5-(1-Isobutenyl)-Barbituric Acid
Technique | Key Features | Structural Insights |
---|---|---|
IR (KBr) | ν 3200 cm⁻¹ (N–H stretch); 1750, 1680 cm⁻¹ (C=O str.); 1640 cm⁻¹ (C=C str.) | Hydrated ring; conjugated enone system |
¹H NMR (DMSO-d6) | δ 1.05 (t, 3H, CH₂CH₃); 1.80 (s, 6H, =C(CH₃)₂); 4.75 (s, 2H, =CH₂); 11.2 (s, 2H, NH) | Isobutenyl methyls; exchangeable NH protons |
¹³C NMR | δ 122.5 (=C(CH₃)₂); 143.8 (C=); 150–155 (C4/C6 C=O); 165 (C2 C=O) | Olefinic carbons; carbonyl differentiation |
Structural Analysis:X-ray crystallography of related 5,5-disubstituted barbiturates reveals:
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3